Z-DL-Pro-OH

Descripción

The exact mass of the compound 1-[(Benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 76053. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO4/c15-12(16)11-7-4-8-14(11)13(17)18-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGVXCZADZNAMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3160-46-1 | |

| Record name | NSC29728 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=29728 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Foundational & Exploratory

The Structural and Functional Landscape of Z-DL-Pro-OH: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH), a protected amino acid derivative with significant applications in synthetic and medicinal chemistry. This document details its chemical structure, physicochemical properties, synthesis, and purification protocols, and explores its potential, though largely uncharacterized, role in biological signaling pathways.

Chemical Structure and Identification

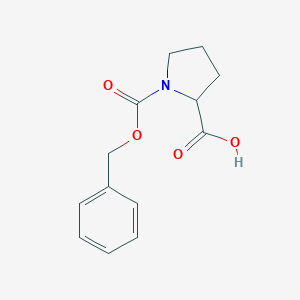

This compound is a racemic mixture of the N-terminally protected amino acid proline. The benzyloxycarbonyl (Z or Cbz) group serves as a crucial protecting group in peptide synthesis, preventing the nucleophilic nitrogen of the proline ring from participating in unwanted side reactions.

The fundamental structure consists of a pyrrolidine-2-carboxylic acid core, where the nitrogen atom is substituted with a benzyloxycarbonyl group.

Molecular Formula: C₁₃H₁₅NO₄[1][2][3]

IUPAC Name: 1-[(benzyloxy)carbonyl]pyrrolidine-2-carboxylic acid[1]

SMILES: C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C(=O)O[1]

Synonyms: N-Cbz-DL-proline, N-(Carbobenzyloxy)-DL-proline, Z-DL-proline[1][2]

A 2D representation of the this compound structure is provided in the diagram below.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Weight | 249.26 g/mol | [1][2] |

| Appearance | White to off-white powder or crystals | [3][4] |

| Melting Point | 71-78 °C | [3][5] |

| Solubility | Soluble in DMSO and methanol. | [6] |

| Purity | Typically ≥97% | [3][7] |

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the Schotten-Baumann reaction, which involves the acylation of DL-proline with benzyl chloroformate under basic conditions.

Materials:

-

DL-Proline

-

Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Toluene or another suitable organic solvent

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve DL-proline in an aqueous solution of sodium hydroxide or a suspension of sodium bicarbonate in an organic solvent like toluene.[4]

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide, ensuring the temperature remains below 15 °C and the pH is maintained between 9 and 10.[4]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2 hours.[4]

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2 with dilute hydrochloric acid to precipitate the product.

-

Collect the solid precipitate by filtration and wash with cold water.

-

Dry the crude product under vacuum.

Purification of this compound

The crude this compound can be purified by recrystallization to obtain a high-purity product.

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane or petroleum ether

Procedure:

-

Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

If necessary, filter the hot solution to remove any insoluble impurities.

-

Allow the solution to cool slowly to room temperature.

-

To induce further crystallization, add hexane or petroleum ether dropwise until the solution becomes cloudy.

-

Allow the solution to stand at a cool temperature (e.g., 4 °C) to complete the crystallization process.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a cold mixture of ethyl acetate and hexane.

-

Dry the crystals under vacuum.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a building block in peptide synthesis, the biological roles of proline and N-protected amino acids suggest potential, yet underexplored, activities. It is important to note that the direct effects of this compound on specific signaling pathways have not been extensively studied. The following discussion is based on the known roles of proline and related compounds.

Proline metabolism has been implicated in various cellular processes, including cell proliferation, apoptosis, and stress responses. Studies on cancer cells have shown that high levels of proline can influence signaling pathways that favor cell proliferation. For instance, proline has been observed to increase the phosphorylation of NF-κB and decrease the immunocontent of acetylcholinesterase in C6 glioma cells, suggesting a shift towards pro-survival signaling.[6] However, it did not significantly alter the AKT/GSK3β pathway in the same study.[6]

The transforming growth factor-beta (TGF-β) signaling pathway, which is crucial in cell growth, differentiation, and apoptosis, is another area of potential interest.[8][9][10] Given that proline is a key component of collagen, a major downstream target of TGF-β signaling, it is plausible that derivatives like this compound could indirectly influence this pathway, although direct evidence is currently lacking.

The extracellular signal-regulated kinase (ERK) pathway, a key component of the mitogen-activated protein kinase (MAPK) signaling cascade, is central to cell proliferation and survival.[11] While some novel biphenylyl-N-ethylethanamines have been shown to induce ERK phosphorylation,[12] there are no specific studies linking this compound to the modulation of the ERK pathway.

The logical relationship for investigating the potential biological activity of this compound is outlined in the workflow diagram below.

Conclusion

This compound is a well-characterized and synthetically valuable compound. Its primary role as a protected amino acid in peptide synthesis is firmly established. While the direct biological activities of this compound remain an open area for investigation, the known involvement of proline in critical cellular signaling pathways suggests that this derivative may possess uncharacterized pharmacological properties. Further research is warranted to explore the potential of this compound as a modulator of cellular signaling in contexts such as cancer biology and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. prepchem.com [prepchem.com]

- 3. TGF-β Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Page loading... [wap.guidechem.com]

- 5. mdpi.com [mdpi.com]

- 6. Effect of Proline on Cell Death, Cell Cycle, and Oxidative Stress in C6 Glioma Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fluorochem.co.uk [fluorochem.co.uk]

- 8. mdpi.com [mdpi.com]

- 9. Regulation and Signaling of TGF-β Autoinduction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TGF-β Signaling in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of N-Cbz-DL-proline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of N-Cbz-DL-proline, a crucial protected amino acid derivative. The benzyloxycarbonyl (Cbz or Z) group serves as a key protecting group for the amine functionality of proline, preventing unwanted side reactions during peptide synthesis and other complex organic transformations.[1][2][3] The synthesis is typically achieved via the Schotten-Baumann reaction, a reliable method for acylating amines.[4][5][6][7][8]

Core Synthesis Mechanism

The synthesis of N-Cbz-DL-proline from DL-proline and benzyl chloroformate (Cbz-Cl) proceeds through a nucleophilic acyl substitution reaction, famously known as the Schotten-Baumann reaction.[4][5][6] The reaction is performed in the presence of a base, which serves two primary purposes: to deprotonate the proline's secondary amine, thereby increasing its nucleophilicity, and to neutralize the hydrochloric acid byproduct formed during the reaction.[4]

The mechanism can be detailed in the following steps:

-

Deprotonation: The base (e.g., sodium hydroxide or sodium bicarbonate) removes the proton from the secondary amine of DL-proline, forming a prolinate anion.

-

Nucleophilic Attack: The highly nucleophilic nitrogen atom of the prolinate anion attacks the electrophilic carbonyl carbon of benzyl chloroformate. This results in the formation of a tetrahedral intermediate.

-

Leaving Group Departure: The tetrahedral intermediate is unstable and collapses. The chloride ion, being a good leaving group, is expelled.

-

Product Formation: The final product, N-Cbz-DL-proline, is formed. The HCl byproduct is immediately neutralized by the base present in the reaction medium.

The overall reaction is as follows:

DL-Proline + Benzyl Chloroformate --(Base)--> N-Cbz-DL-proline + HCl

Below is a diagram illustrating the logical flow of this synthesis mechanism.

Quantitative Data Summary

The yield of N-Cbz-DL-proline synthesis is influenced by factors such as the choice of base, solvent, and reaction temperature. The following table summarizes representative data from various protocols.

| Reactant 1 | Reactant 2 | Base | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) | Reference |

| L-Proline | Benzyl Chloroformate | Sodium Bicarbonate | Toluene | 10 - 15 | 2 | High (not specified) | [9] |

| Glycine | Benzyl Chloroformate | Sodium Hydroxide | Water / Ether | Ice bath | ~0.5 | 91 - 94 (calculated) | [10] |

| Amine | Benzyl Chloroformate | 2N NaOH | THF | Room Temp | 1 | Not specified | [11] |

Note: Data from analogous reactions (e.g., with glycine) are included to provide a comparative context for typical Schotten-Baumann conditions and yields.

Detailed Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of N-Cbz protected amino acids, which are directly applicable to the synthesis of N-Cbz-DL-proline.

Protocol 1: Synthesis using Sodium Hydroxide in an Aqueous Medium [2][10]

This protocol is adapted from a general procedure for the carbobenzoxylation of amino acids.

-

Dissolution: Dissolve DL-proline (1 equivalent) in 2 N sodium hydroxide solution and cool the mixture in an ice bath.

-

Reagent Addition: While maintaining the cool temperature and stirring vigorously, simultaneously add benzyl chloroformate (1 equivalent) and 4 N sodium hydroxide solution dropwise over a period of 20-30 minutes. The pH should be maintained in the alkaline range.

-

Reaction: Continue stirring the mixture for an additional 10-30 minutes after the addition is complete.

-

Work-up:

-

Separate the organic layer (if any, e.g., toluene from the Cbz-Cl solution) and extract the aqueous layer with diethyl ether to remove any unreacted benzyl chloroformate or benzyl alcohol.[2]

-

Cool the aqueous layer again in an ice bath and acidify to a pH of approximately 2 with cold hydrochloric acid. This will cause the N-Cbz-DL-proline to precipitate out of the solution.[2]

-

-

Isolation and Purification:

-

Collect the white solid precipitate by vacuum filtration.

-

Wash the solid with cold water to remove inorganic salts.

-

The product can be further purified by recrystallization, for example, from ethyl acetate and hexane.[2]

-

Dry the final product under vacuum.

-

Protocol 2: Synthesis using Sodium Bicarbonate in an Organic Solvent [9]

This method is derived from a patent describing the large-scale production of N-Cbz-L-proline.

-

Suspension: Suspend L-proline (100 kg) and sodium bicarbonate (88 kg) in toluene (1200 kg) in a suitable reactor.

-

Addition of Cbz-Cl: Cool the mixture to 10-15 °C and add benzyl chloroformate (178 kg) dropwise over 1 hour.

-

Reaction: After the addition is complete, maintain the temperature at 15-20 °C and stir for an additional 2 hours.

-

Water Removal: Heat the reaction mixture to reflux and remove the water generated during the reaction using a water separator (e.g., a Dean-Stark apparatus).

-

Product Solution: Once water removal is complete, cool the resulting solution containing N-carbobenzyloxy-L-proline to room temperature. This solution can be used directly in subsequent reaction steps.[9]

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 4. byjus.com [byjus.com]

- 5. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 6. collegedunia.com [collegedunia.com]

- 7. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]

- 8. jk-sci.com [jk-sci.com]

- 9. CN104086475B - A kind of preparation method of N-benzyloxycarbonyl group-L-prolineamide - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Benzyl Chloroformate [commonorganicchemistry.com]

The Role of Z-DL-Pro-OH in Organic Chemistry: A Technical Guide

Introduction: N-Carbobenzyloxy-DL-proline, commonly abbreviated as Z-DL-Pro-OH, is a synthetic derivative of the amino acid proline. As a racemic mixture, it contains equal amounts of the D and L enantiomers. The defining feature of this compound is the benzyloxycarbonyl (Z or Cbz) group attached to the proline nitrogen. This protecting group is stable under a variety of reaction conditions but can be readily removed, making this compound a valuable building block in synthetic organic chemistry, particularly in peptide synthesis and the development of novel chemical entities. This guide provides an in-depth look at its chemical properties, core applications, and the experimental methodologies associated with its use.

Chemical and Physical Properties

This compound is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 5618-96-2 |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Melting Point | 101-102 °C |

| pKa | 3.99 ± 0.20 (Predicted) |

| Solubility | Soluble in DMSO, DMF, methanol |

Core Applications in Organic Synthesis

The utility of this compound stems from the strategic presence of the Z-protecting group on the proline nitrogen. This allows for selective reactions at the carboxylic acid moiety without interference from the amine.

Peptide Synthesis

The primary application of this compound is as a building block in peptide synthesis. The Z-group prevents the proline's secondary amine from participating in unwanted side reactions during the formation of a peptide bond.

General Workflow for Peptide Synthesis:

The synthesis of a peptide is a cyclical process involving the deprotection of the N-terminus of the growing peptide chain, followed by the coupling of the next N-protected amino acid.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS).

Experimental Protocol: Peptide Coupling (Representative)

-

Resin Preparation: The N-terminal protecting group (e.g., Fmoc) of the resin-bound amino acid is removed using standard protocols (e.g., treatment with piperidine in DMF). The resin is then washed thoroughly with DMF and DCM.

-

Activation of this compound: In a separate vessel, dissolve 3-5 equivalents of this compound and 3-5.5 equivalents of 1-Hydroxybenzotriazole (HOBt) in a minimal amount of DMF.

-

Coupling Reaction: Add the solution of activated this compound to the washed resin. Then, add 3-5.5 equivalents of N,N'-Diisopropylcarbodiimide (DIC).

-

Reaction Monitoring: The reaction mixture is agitated at room temperature for 1-2 hours or until the reaction is complete, as monitored by a ninhydrin test.

-

Washing: Once the coupling is complete, the resin is filtered and washed extensively with DMF and DCM to remove excess reagents and byproducts.

Photocatalytic Decarboxylative Hydroalkylation

A specific application of N-Cbz-dl-proline has been demonstrated in a photocatalytic radical decarboxylative hydroalkylation of alkynes to synthesize allylamine derivatives.[2][3][4]

Experimental Protocol: Synthesis of Allylamine Derivative (3aa) [2]

-

Reaction Setup: Under an argon atmosphere, a reaction vessel is charged with phenylacetylene (0.2 mmol), N-Cbz-dl-proline (0.4 mmol), 4CzIPN (5 mol %) as the photocatalyst, and Cs₂CO₃ (0.4 mmol) in acetonitrile (2 mL).

-

Reaction Conditions: The mixture is irradiated with a 10 W/390–395 nm purple LED at 35 °C.

-

Work-up and Analysis: The reaction progress is monitored, and upon completion, the product is isolated and purified.

Quantitative Data for Photocatalytic Reaction:

| Reactant 1 | Reactant 2 | Product | Yield | Z/E Ratio |

| Phenylacetylene | N-Cbz-dl-proline | Allylamine derivative (3aa) | 27% | N/A |

Role in Asymmetric Organocatalysis (Contextual)

It is crucial to note that as a racemic (DL) mixture, this compound is not suitable for enantioselective catalysis. However, the proline scaffold itself is a cornerstone of asymmetric organocatalysis. The L-enantiomer, L-proline, is widely used to catalyze reactions such as aldol and Mannich reactions with high enantioselectivity. The mechanism involves the formation of a chiral enamine intermediate.

Mechanism of Proline-Catalyzed Aldol Reaction:

The catalytic cycle begins with the formation of an enamine from the ketone and proline, which then attacks the aldehyde. Subsequent hydrolysis regenerates the catalyst and yields the aldol product.[5][6][7][8][9][10][11][12]

Caption: The catalytic cycle of the L-proline-catalyzed aldol reaction.

Role in Drug Development and Signaling Pathways

Proline and its derivatives are prevalent scaffolds in many pharmaceutical compounds due to the conformational rigidity imparted by the pyrrolidine ring.[13] this compound serves as a versatile starting material for the synthesis of complex molecules in drug discovery programs. While it is classified as a building block for pharmaceutical synthesis, specific examples of its incorporation into named drugs are not widely detailed in publicly available literature.

Regarding its role in signaling pathways, some commercial suppliers categorize this compound under broad headings such as the PI3K/Akt/mTOR pathway. However, there is a lack of specific scientific literature demonstrating a direct, functional role for this compound in modulating these or other signaling cascades. Such classifications are often based on the general use of proline-containing molecules in the development of enzyme inhibitors or peptide-based therapeutics that may target components of these pathways.

Conclusion

This compound is a valuable reagent in organic chemistry, primarily utilized as an N-protected building block for proline incorporation in peptide synthesis. Its stability and reactivity make it a reliable component in multi-step synthetic routes. While its racemic nature precludes its use in asymmetric catalysis, the proline core is a fundamental element in this field. The documented use of this compound in photocatalytic reactions highlights its potential in modern synthetic methodologies. Further research into its applications, particularly in the synthesis of specific bioactive molecules, will continue to define its role for researchers, scientists, and drug development professionals.

References

- 1. peptide.com [peptide.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. macmillan.princeton.edu [macmillan.princeton.edu]

- 4. Collection - Photocatalytic Decarboxylative Hydroalkylation of Alkynes and Alkenes - Organic Letters - Figshare [figshare.com]

- 5. researchgate.net [researchgate.net]

- 6. researchportalplus.anu.edu.au [researchportalplus.anu.edu.au]

- 7. New mechanistic studies on the proline-catalyzed aldol reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Proline-catalyzed aldol reactions - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. chemistry.illinois.edu [chemistry.illinois.edu]

- 13. vapourtec.com [vapourtec.com]

Z-DL-Pro-OH: A Comprehensive Technical Guide for Synthetic Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Synthesis, Properties, and Applications of N-benzyloxycarbonyl-DL-proline.

Introduction

N-benzyloxycarbonyl-DL-proline, commonly referred to as Z-DL-Pro-OH, is a synthetically valuable derivative of the racemic mixture of D- and L-proline. The introduction of the benzyloxycarbonyl (Z or Cbz) protecting group to the amine functionality makes it a crucial building block in peptide synthesis and the development of various pharmaceutical agents. This N-protection strategy prevents unwanted side reactions at the nitrogen atom during peptide coupling, allowing for the controlled and sequential assembly of amino acid residues. Beyond its role in peptide chemistry, this compound and its derivatives have been investigated for their biological activities, notably as inhibitors of the enzyme prolidase, which plays a critical role in collagen metabolism. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, complete with detailed experimental protocols and visual representations of relevant chemical and biological pathways.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of N-benzyloxycarbonyl-DL-proline is presented in the table below. This data is essential for its handling, characterization, and application in various synthetic procedures.

| Property | Value |

| Synonyms | N-Cbz-DL-proline, Z-DL-proline |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 5618-96-2 |

| Melting Point | 75-77 °C |

| Solubility | Soluble in methanol, DMSO, DMF. |

| Storage Conditions | 2–8°C in a tightly sealed container, away from light and moisture. |

Synthesis of this compound

The synthesis of this compound is typically achieved through the Schotten-Baumann reaction, where the amino group of DL-proline is acylated with benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Synthesis of N-benzyloxycarbonyl-DL-proline

This protocol is adapted from the general procedure for the N-protection of amino acids.

Materials:

-

DL-Proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Hydrochloric acid (HCl, concentrated)

-

Ethyl acetate

-

Petroleum ether

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution: Dissolve DL-proline (1 equivalent) in a 2 M aqueous solution of sodium hydroxide in a round-bottom flask. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Protecting Group: While vigorously stirring, add benzyl chloroformate (1.2 equivalents) portion-wise to the cooled solution over a period of 30 minutes, ensuring the temperature remains between 0-5 °C.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring for an additional 60 minutes at room temperature.

-

Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. A white precipitate or oil should form.

-

Extraction: Extract the product into ethyl acetate. Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/petroleum ether, to yield this compound as a white crystalline solid.

Expected Yield: Yields for this type of reaction are typically in the range of 80-95%.

Applications in Synthesis

The primary application of this compound is as a protected building block in peptide synthesis. It can be utilized in both solid-phase and solution-phase peptide synthesis methodologies.

Peptide Coupling using this compound

A general workflow for the use of this compound in solution-phase peptide synthesis is outlined below.

Experimental Protocol: Dipeptide Synthesis

This protocol describes the coupling of this compound with glycine methyl ester as a model reaction.

Materials:

-

This compound

-

Glycine methyl ester hydrochloride (H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N-methylmorpholine (NMM)

-

Anhydrous dichloromethane (DCM) or dimethylformamide (DMF)

-

Stirring apparatus, ice bath

Procedure:

-

Activation: Dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Neutralization of Amino Acid Ester: In a separate flask, dissolve H-Gly-OMe·HCl (1 equivalent) in anhydrous DCM and add TEA (1 equivalent) to neutralize the hydrochloride salt.

-

Coupling: Add the neutralized amino acid ester solution to the activated this compound solution. Cool the mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: Add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise to the reaction mixture.

-

Reaction: Stir the reaction at 0 °C for 2 hours and then at room temperature overnight. A precipitate of dicyclohexylurea (DCU) will form.

-

Work-up: Filter off the DCU precipitate. Wash the filtrate successively with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude dipeptide can be purified by column chromatography.

Quantitative Data for Peptide Coupling:

| Parameter | Typical Value/Condition |

| Equivalents of this compound | 1.0 |

| Equivalents of Amino Acid Ester | 1.0 - 1.2 |

| Equivalents of Coupling Agent (DCC) | 1.1 |

| Equivalents of Additive (HOBt) | 1.1 |

| Reaction Solvent | Anhydrous DCM or DMF |

| Reaction Temperature | 0 °C to room temperature |

| Reaction Time | 12-24 hours |

| Typical Yield | 70-90% |

Z-Proline Derivatives as Prolidase Inhibitors

N-benzyloxycarbonyl-proline derivatives have been identified as potent inhibitors of prolidase, a metalloenzyme that cleaves dipeptides with a C-terminal proline or hydroxyproline. Prolidase is crucial for the final stages of collagen degradation and recycling of proline for new collagen synthesis.

Inhibition of prolidase by Z-proline derivatives can lead to downstream effects on cellular processes that are dependent on collagen metabolism and proline availability. These include cell growth, apoptosis, and signaling pathways involving hypoxia-inducible factor 1-alpha (HIF-1α) and transforming growth factor-beta (TGF-β).

Signaling Pathway of Prolidase Inhibition

The following diagram illustrates the key signaling events affected by the inhibition of prolidase.

Quantitative Data for Prolidase Inhibition:

Studies have shown that N-benzyloxycarbonyl-L-proline can achieve significant inhibition of human prolidase.

| Inhibitor | Substrate | Substrate:Inhibitor Ratio | % Inhibition |

| Z-L-Pro-OH | Gly-Pro | 1:1 | ~90% |

Application in Drug Development

Proline and its derivatives are key structural motifs in a wide range of pharmaceuticals, particularly in the development of angiotensin-converting enzyme (ACE) inhibitors used to treat hypertension. While specific examples detailing the use of this compound as a direct starting material for marketed drugs are not extensively documented in publicly available literature, the general synthetic strategies for proline-containing drugs often involve N-protected proline intermediates. The principles of using this compound in peptide coupling are directly applicable to the synthesis of peptide-like drug candidates or intermediates. For instance, the synthesis of early ACE inhibitors was conceptually based on the structure of proline-containing peptides from snake venom.

Conclusion

This compound is a versatile and indispensable reagent in the field of synthetic organic and medicinal chemistry. Its primary utility as an N-protected proline building block facilitates the controlled synthesis of peptides and other complex molecules. Furthermore, the exploration of its biological activity as a prolidase inhibitor opens avenues for its use as a tool compound in cell biology and for the potential development of therapeutics targeting collagen metabolism. The detailed protocols and structured data presented in this guide are intended to equip researchers with the practical knowledge required to effectively utilize this compound in their synthetic endeavors, from small-scale laboratory synthesis to its potential application in drug discovery and development pipelines.

The Dawn of Controlled Peptide Synthesis: A Technical Guide to Benzyloxycarbonyl-DL-proline

An in-depth exploration into the history, synthesis, and applications of a foundational molecule in peptide chemistry.

Abstract

This technical guide provides a comprehensive overview of benzyloxycarbonyl-DL-proline (Z-DL-proline), a cornerstone molecule in the history of peptide chemistry. We delve into its discovery by Max Bergmann and Leonidas Zervas, detailing the revolutionary impact of the benzyloxycarbonyl (Cbz or Z) protecting group. This guide presents detailed experimental protocols for the synthesis of Z-DL-proline, a summary of its key quantitative data, and an exploration of its applications. Particular emphasis is placed on providing researchers, scientists, and drug development professionals with a practical and in-depth understanding of this compound's significance and utility.

A Historical Milestone: The Genesis of the Benzyloxycarbonyl Protecting Group

The field of peptide chemistry was revolutionized in the early 1930s by the pioneering work of German biochemist Max Bergmann and his Greek colleague Leonidas Zervas. In 1932, they introduced the benzyloxycarbonyl (Cbz or Z) group , the first readily cleavable N-protecting group for amino acids.[1][2][3] This innovation, often referred to as the Bergmann-Zervas carbobenzoxy method, enabled the controlled, stepwise synthesis of peptides for the first time, laying the groundwork for decades of advancements in the field.[1][2] The Cbz group's introduction marked a paradigm shift from the uncontrolled polymerization of amino acids to a methodical and precise construction of peptide chains.

While much of the subsequent work focused on the enantiomerically pure L-amino acids due to their biological relevance, the protection of racemic mixtures, such as DL-proline, was also a subject of early investigations. The synthesis of benzyloxycarbonyl-DL-proline provided a stable, crystalline derivative that could be used in various synthetic endeavors.

Physicochemical Properties and Data

The following table summarizes the key physicochemical properties of benzyloxycarbonyl-DL-proline and its individual enantiomers for comparative analysis.

| Property | Benzyloxycarbonyl-DL-proline | Benzyloxycarbonyl-L-proline | Benzyloxycarbonyl-D-proline |

| CAS Number | 5618-96-2[4] | 1148-11-4[5] | 6404-31-5 |

| Molecular Formula | C₁₃H₁₅NO₄[4] | C₁₃H₁₅NO₄[5] | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol [4] | 249.26 g/mol [5] | 249.26 g/mol |

| Melting Point | Not consistently reported | 75-77 °C[5] | 76-78 °C |

| Appearance | White to off-white solid | White to light yellow crystal powder[5] | White solid |

| Solubility | Soluble in methanol, ethyl acetate | Soluble in methanol, acetic acid[5] | Soluble in ethanol |

Synthesis of Benzyloxycarbonyl-DL-proline: A Detailed Protocol

The synthesis of benzyloxycarbonyl-DL-proline is a robust and well-established procedure. The following protocol is a generalized method based on the original Schotten-Baumann reaction conditions adapted for amino acid protection.

Materials:

-

DL-Proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane (or other suitable organic solvent)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve DL-proline in an aqueous solution of sodium hydroxide (typically 1-2 M). The amount of NaOH should be sufficient to neutralize the carboxylic acid and the HCl that will be generated during the reaction.

-

Cooling: Cool the solution to 0-5 °C in an ice bath. This is crucial to minimize side reactions and potential racemization.

-

Acylation: While vigorously stirring, slowly and simultaneously add benzyl chloroformate and a solution of sodium hydroxide in separate portions. Maintain the temperature below 5 °C and the pH of the reaction mixture between 9 and 10. The simultaneous addition of base is necessary to neutralize the hydrochloric acid formed during the reaction.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2 hours to ensure the reaction goes to completion.

-

Work-up:

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Carefully acidify the aqueous layer to a pH of approximately 2 with cold hydrochloric acid. This will protonate the carboxylate, leading to the precipitation of the product.

-

Extract the precipitated product into ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Isolation: Remove the solvent under reduced pressure to yield benzyloxycarbonyl-DL-proline as a white solid. The product can be further purified by recrystallization if necessary.

Expected Yield: Typical yields for this reaction are in the range of 80-95%.

Spectroscopic Characterization

The structure of benzyloxycarbonyl-DL-proline can be confirmed by various spectroscopic methods.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the benzyl group (typically a multiplet around 7.3 ppm), the benzylic protons (a singlet around 5.1 ppm), and the protons of the proline ring.

-

¹³C NMR: The carbon NMR spectrum will display resonances for the carbonyl carbons of the carbamate and the carboxylic acid, the aromatic carbons, the benzylic carbon, and the carbons of the proline ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H bond (if any residual), the C=O stretching of the carbamate and carboxylic acid groups, and the aromatic C-H and C=C bonds.

-

Mass Spectrometry: Mass spectrometry will confirm the molecular weight of the compound.

Applications and Significance

While the enantiomerically pure Z-L-proline is predominantly used in the synthesis of biologically active peptides and pharmaceuticals, benzyloxycarbonyl-DL-proline has its own specific applications:

-

As a Racemic Building Block: In certain synthetic schemes, the use of a racemic starting material can be advantageous, for example, in the synthesis of libraries of compounds for screening purposes or when the final product is also a racemate.

-

Probing Reaction Mechanisms: Racemic compounds can be useful in studying the stereoselectivity and stereospecificity of chemical reactions.

-

Recent Applications in Photocatalysis: A 2023 study demonstrated the use of N-Cbz-DL-proline in a photocatalytic decarboxylative hydroalkylation of alkynes and alkenes, showcasing its utility in modern synthetic methodologies.[6]

Workflow and Logical Relationships

The synthesis of benzyloxycarbonyl-DL-proline is a foundational step in many synthetic pathways. The logical flow of this process and its subsequent use in peptide synthesis can be visualized as follows:

Caption: Synthetic workflow for Z-DL-proline and its application.

The diagram illustrates the core synthesis of Z-DL-proline from its starting materials and its subsequent use as a building block in peptide synthesis.

Signaling Pathways and Experimental Workflows

Currently, there is no established direct role for benzyloxycarbonyl-DL-proline in specific biological signaling pathways. Its primary function is as a synthetic intermediate. The experimental workflow for its use in peptide synthesis typically involves the following logical steps:

Caption: Logical flow of solid-phase peptide synthesis.

This diagram outlines the iterative process of peptide chain elongation using a protected amino acid like Z-DL-proline.

Conclusion

The discovery of the benzyloxycarbonyl protecting group and its application to amino acids like DL-proline was a watershed moment in the history of chemistry. It transformed peptide synthesis from an art of chance to a science of precision. While modern peptide synthesis often employs other protecting groups, the foundational principles established by Bergmann and Zervas remain central to the field. Benzyloxycarbonyl-DL-proline, as a stable and readily accessible derivative, continues to be a valuable tool for chemists exploring new synthetic methodologies and creating diverse molecular architectures. This guide has provided a detailed look into its history, synthesis, and applications, offering a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

References

- 1. guidechem.com [guidechem.com]

- 2. N-Benzyloxycarbonyl-L-proline | 1148-11-4 [chemicalbook.com]

- 3. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 4. N-(Carbobenzyloxy)-DL-proline | C13H15NO4 | CID 232388 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical and Chemical Characteristics of Z-DL-Pro-OH

Introduction

Z-DL-Pro-OH, chemically known as N-Carboxybenzyl-DL-proline (N-Cbz-DL-proline), is a vital derivative of the amino acid proline.[1][2] As a racemic mixture of the D and L enantiomers, this compound serves as a fundamental building block in peptide synthesis and is extensively utilized in pharmaceutical research and drug development.[1][3] The presence of the benzyloxycarbonyl (Z or Cbz) protecting group on the amino nitrogen makes it particularly suitable for controlled peptide chain elongation.[1] Its unique cyclic structure provides conformational rigidity, which is a desirable trait in the design of peptidomimetics and other therapeutic agents.[4][5] This guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its analysis, and workflows relevant to its application.

Core Physical and Chemical Properties

This compound is a white to off-white crystalline powder under standard conditions.[1] Its key properties are summarized below, providing a foundational dataset for researchers and drug development professionals.

| Property | Value | Source |

| Synonyms | N-Cbz-DL-proline, (RS)-Z-pyrrolidine-2-dicarboxylic acid | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.26 - 249.27 g/mol | [1][2] |

| CAS Number | 5618-96-2 | [1][2] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 71-76 °C | [1] |

| Purity | ≥ 98% (by HPLC) | [1] |

Solubility and Storage

The solubility and stability of this compound are critical parameters for its use in experimental settings.

| Parameter | Details | Source |

| Solubility | Soluble in DMSO (up to 90 mg/mL) and other organic solvents. | [1][2] |

| Storage (Powder) | 3 years at -20°C; 2 years at 4°C. | [2] |

| Storage (In Solvent) | 6 months at -80°C; 1 month at -20°C. | [2][6] |

Experimental Protocols

Detailed methodologies are essential for the accurate application and analysis of this compound in a research environment.

Protocol 1: General Synthesis of this compound

While this compound is commercially available, understanding its synthesis is crucial. The standard method involves the protection of the secondary amine of DL-proline using benzyl chloroformate (Cbz-Cl) under alkaline conditions, a procedure known as the Schotten-Baumann reaction.

Materials:

-

DL-Proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Dioxane or similar organic solvent

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Deionized water

Procedure:

-

Dissolution: Dissolve DL-proline in an aqueous solution of sodium hydroxide.

-

Cooling: Cool the reaction mixture in an ice bath to maintain a low temperature.

-

Addition of Protecting Group: Add benzyl chloroformate and an additional aliquot of NaOH solution simultaneously and dropwise to the cooled mixture, ensuring the pH remains alkaline.

-

Reaction: Stir the mixture vigorously for several hours at a low temperature, allowing the reaction to proceed to completion.

-

Workup: Remove the organic solvent under reduced pressure. Wash the remaining aqueous solution with an organic solvent like ether to remove unreacted benzyl chloroformate.

-

Acidification: Acidify the aqueous layer with cold hydrochloric acid to precipitate the this compound product.

-

Extraction and Drying: Extract the product into ethyl acetate. Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the final product.

-

Purification: Recrystallize the crude product from a suitable solvent system if necessary to achieve high purity.

Protocol 2: Enantiomeric Analysis via Chiral Chromatography

As this compound is a racemic mixture, determining the enantiomeric composition is often necessary, especially when used as a reference standard or in chiral separations. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase is a common method.[7]

Materials:

-

This compound sample

-

Mobile Phase A: 0.05% Phosphoric acid in water[7]

-

Mobile Phase B: Acetonitrile[7]

-

Chiral HPLC column (e.g., polysaccharide-based)

-

HPLC system with UV detector

Procedure:

-

Sample Preparation: Prepare a standard solution of this compound in the mobile phase or a compatible solvent at a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Column: Chiral stationary phase column (e.g., 4.6 mm x 150 mm, 3.0 µm).[7]

-

Mobile Phase: An isocratic or gradient mixture of Mobile Phase A and B. A typical starting point could be 80:20 (A:B).

-

Flow Rate: 0.8 mL/min.[7]

-

Column Temperature: 30 °C.[7]

-

Detection: UV detection at 210 nm.[7]

-

Injection Volume: 5 µL.[7]

-

-

Analysis: Inject the sample onto the HPLC system. The two enantiomers (Z-D-Pro-OH and Z-L-Pro-OH) will separate and elute at different retention times.

-

Quantification: The ratio of the peak areas for the two enantiomers corresponds to their relative amounts in the sample. For a racemic mixture, the peak areas should be approximately equal.

Applications and Workflows

This compound is a cornerstone in the synthesis of peptides and the development of novel pharmaceuticals. Its rigid structure is valuable for creating compounds that can mimic natural peptides with enhanced stability.[1][5]

Use in Drug Design and Peptide Synthesis

Proline and its analogues are considered versatile building blocks (tectons) for designing new bioactive molecules, including angiotensin-converting enzyme (ACE) inhibitors.[5] The defined conformational rigidity of the proline ring is critical for the proper functioning of joints, tendons, and heart muscles, making it a key component in collagen.[4][8] In drug design, proline analogues are used to create small-molecule drugs and pharmaceutical peptides.[9] this compound serves as a starting material in these multi-step syntheses.

Analytical Workflow for Chiral Purity

The analysis of chiral molecules is a critical workflow in pharmaceutical development. For proline, this often involves derivatization followed by separation using gas or liquid chromatography.[10] This ensures that the correct enantiomer is used, which is crucial for drug efficacy and safety.

References

- 1. chemimpex.com [chemimpex.com]

- 2. abmole.com [abmole.com]

- 3. D-Proline: Biological Distribution and Applications in Pharmaceutical Synthesis_Chemicalbook [chemicalbook.com]

- 4. Proline - Wikipedia [en.wikipedia.org]

- 5. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CN114778743A - Method for detecting trace chiral isomer D-proline in L-proline - Google Patents [patents.google.com]

- 8. L-Proline | C5H9NO2 | CID 145742 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Proline Analogues in Drug Design: Current Trends and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. americanlaboratory.com [americanlaboratory.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of Z-DL-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-DL-Pro-OH, also known as N-benzyloxycarbonyl-DL-proline, is a protected amino acid derivative that serves as a crucial building block in peptide synthesis.[1] The benzyloxycarbonyl (Z or Cbz) group provides robust protection for the secondary amine of the proline ring, preventing unwanted side reactions during peptide coupling.[2] Proline's unique cyclic structure imparts significant conformational rigidity to peptide chains, often inducing turns and kinks that are vital for the three-dimensional structure and biological function of proteins and peptides.[3][4] This conformational constraint is particularly important in the design of peptidomimetics and other therapeutic agents.[1] Proline-containing peptides are implicated in a variety of biological signaling pathways, including inflammatory responses and growth factor signaling, making this compound a valuable tool in drug discovery and development.[1][5][6]

Data Presentation

The following tables summarize the key physicochemical properties and expected outcomes for the synthesis of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 5618-96-2 | [1] |

| Molecular Formula | C₁₃H₁₅NO₄ | [1] |

| Molecular Weight | 249.27 g/mol | [1] |

| Appearance | White to off-white powder | [1] |

| Melting Point | 71-76 °C | [1] |

| Purity (Typical) | >98% (HPLC) | [7] |

Table 2: Expected Synthesis Parameters and Results

| Parameter | Expected Value | Notes |

| Reaction Type | Schotten-Baumann | A well-established method for N-acylation of amines. |

| Typical Yield | 80-90% | Based on similar preparations and the high efficiency of the Schotten-Baumann reaction. |

| Primary Reagents | DL-Proline, Benzyl Chloroformate, Sodium Hydroxide | Readily available starting materials. |

| Purification Method | Acidification and Extraction | Standard workup procedure for this type of reaction. |

| Final Product Purity | >97% | Achievable with proper experimental technique. |

Experimental Protocols

Synthesis of this compound via Schotten-Baumann Reaction

This protocol details the N-benzyloxycarbonylation of DL-proline to yield this compound.

Materials:

-

DL-Proline

-

Sodium hydroxide (NaOH)

-

Benzyl chloroformate (Cbz-Cl)

-

Concentrated hydrochloric acid (HCl)

-

Ethyl acetate

-

Petroleum ether

-

Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

-

Deionized water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolution of DL-Proline: In a flask equipped with a magnetic stirrer, dissolve DL-proline (1 equivalent) in a 2 M aqueous solution of sodium hydroxide (2 equivalents).

-

Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.

-

Addition of Benzyl Chloroformate: Add benzyl chloroformate (1.1 equivalents) dropwise to the cold, stirred solution over a period of 30 minutes. Ensure the temperature remains between 0-5 °C during the addition.

-

Reaction: After the addition is complete, remove the ice bath and continue stirring for an additional 1-2 hours at room temperature.

-

Workup - Acidification: Cool the reaction mixture again in an ice bath and acidify to a pH of approximately 2 by the slow addition of concentrated hydrochloric acid. The product, this compound, will separate as an oil or a white solid.

-

Extraction: Extract the product from the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic extracts and wash with water and then with brine.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Recrystallization: For further purification, the crude product can be recrystallized from a suitable solvent system such as ethyl acetate/petroleum ether.

Characterization

The identity and purity of the synthesized this compound can be confirmed by standard analytical techniques:

-

Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

-

Melting Point: Compare the observed melting point with the literature value.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final product.

Mandatory Visualizations

Experimental Workflow for this compound Synthesis

Caption: Workflow for the synthesis of this compound.

Signaling Pathway Involving Proline-Containing Peptides

Caption: Proline-containing peptides in signaling.

References

- 1. Schotten-Baumann Reaction [organic-chemistry.org]

- 2. researchgate.net [researchgate.net]

- 3. abmole.com [abmole.com]

- 4. grokipedia.com [grokipedia.com]

- 5. Z-PRO-PRO-OH synthesis - chemicalbook [chemicalbook.com]

- 6. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for Solution-Phase Peptide Coupling with Z-DL-Pro-OH

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the solution-phase coupling of N-benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) with a generic amino acid ester, utilizing dicyclohexylcarbodiimide (DCC) as the coupling agent and 1-hydroxybenzotriazole (HOBt) as an additive to suppress racemization. This method is a fundamental technique in classical peptide synthesis, offering advantages in scalability and the purification of intermediates.

Introduction

Solution-phase peptide synthesis remains a cornerstone of peptide and medicinal chemistry, particularly for the production of dipeptides, peptide fragments for convergent synthesis, and peptides incorporating unnatural or specialized amino acids. The use of the benzyloxycarbonyl (Z) group as an N-terminal protecting group is a well-established strategy due to its stability under various coupling conditions and its facile removal by catalytic hydrogenation.

This protocol details the coupling of this compound, a proline derivative protected at the amino terminus, with an amino acid ester. The reaction proceeds via the activation of the carboxylic acid of this compound by DCC to form a highly reactive O-acylisourea intermediate.[1] This intermediate is then susceptible to nucleophilic attack by the amino group of the amino acid ester, forming the desired peptide bond. The inclusion of HOBt is crucial as it reacts with the O-acylisourea intermediate to form an active ester, which is less prone to racemization, a key consideration when working with racemic starting materials like DL-proline.[2]

Data Presentation

The following table summarizes representative quantitative data for the synthesis of a model dipeptide, Z-DL-Pro-Xaa-OR (where Xaa represents an amino acid and R is an alkyl group), based on typical yields for solution-phase peptide coupling reactions.

| Coupling Reaction | Reactants | Coupling Agent/Additive | Solvent | Reaction Time (h) | Typical Yield (%) | Purity (%) |

| Z-DL-Pro-Gly-OMe | This compound, H-Gly-OMe·HCl | DCC/HOBt | Dichloromethane (DCM) | 12-18 | 85-95 | >95 |

| Z-DL-Pro-Ala-OEt | This compound, H-Ala-OEt·HCl | DCC/HOBt | Dichloromethane (DCM) | 12-18 | 80-90 | >95 |

| Z-DL-Pro-Phe-OBn | This compound, H-Phe-OBn·HCl | DCC/HOBt | Dichloromethane (DCM) | 12-18 | 75-85 | >95 |

Experimental Workflow

The following diagram illustrates the general workflow for the solution-phase peptide coupling of this compound.

Caption: Workflow for this compound solution-phase peptide coupling.

Experimental Protocols

Materials and Reagents

-

N-benzyloxycarbonyl-DL-proline (this compound)

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (Brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Protocol for the Synthesis of Z-DL-Pro-Gly-OMe

This protocol details the coupling of this compound with glycine methyl ester hydrochloride.

-

Neutralization of Amino Acid Ester:

-

In a round-bottom flask, suspend glycine methyl ester hydrochloride (1.0 equivalent) in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Add triethylamine (1.1 equivalents) dropwise while stirring.

-

Stir the mixture at 0 °C for 15-20 minutes to ensure complete neutralization.

-

-

Activation of this compound:

-

In a separate round-bottom flask, dissolve this compound (1.0 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM.

-

Cool this solution to 0 °C in an ice bath.

-

-

Coupling Reaction:

-

To the cooled solution of this compound and HOBt, add the neutralized glycine methyl ester solution from step 1.

-

In a separate beaker, dissolve DCC (1.1 equivalents) in a minimal amount of anhydrous DCM.

-

Add the DCC solution dropwise to the main reaction mixture over 10-15 minutes, maintaining the temperature at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

-

Stir the reaction mixture at 0 °C for 2-4 hours.

-

Allow the reaction to warm to room temperature and continue stirring for an additional 12-16 hours (overnight).

-

-

Work-up:

-

Filter the reaction mixture through a sintered glass funnel or Celite pad to remove the precipitated DCU. Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washes and transfer to a separatory funnel.

-

Wash the organic layer sequentially with:

-

1 M HCl (2 x volume of organic layer)

-

Saturated NaHCO₃ solution (2 x volume of organic layer)

-

Brine (1 x volume of organic layer)

-

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

-

Filter to remove the drying agent.

-

-

Purification and Characterization:

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude Z-DL-Pro-Gly-OMe can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.

-

Characterize the final product by appropriate analytical techniques, such as NMR spectroscopy and mass spectrometry, to confirm its identity and purity.

-

Signaling Pathway/Reaction Mechanism

The following diagram illustrates the mechanism of carbodiimide-mediated peptide bond formation with the involvement of HOBt.

Caption: Mechanism of DCC/HOBt mediated peptide coupling.

This detailed guide provides researchers with the necessary information to successfully perform solution-phase peptide coupling reactions with this compound. The provided protocols and data serve as a valuable resource for planning and executing synthetic strategies in peptide chemistry and drug development.

References

Application Notes and Protocols for the Use of Z-DL-Pro-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the utilization of N-Benzyloxycarbonyl-DL-proline (Z-DL-Pro-OH) in solid-phase peptide synthesis (SPPS). While the use of Z-protected and racemic amino acids is less common in modern Fmoc-based SPPS, this guide outlines the potential applications, significant challenges, and hypothetical protocols for its incorporation. The information is intended for researchers exploring the synthesis of peptide libraries, stereorandomized peptides, or peptidomimetics where the inclusion of both D- and L-proline may be desired.

Introduction: this compound in the Context of Modern SPPS

This compound is a proline derivative protected at the N-terminus with a benzyloxycarbonyl (Z) group. It is a racemic mixture, containing equal amounts of the D- and L-enantiomers. The use of this compound in contemporary solid-phase peptide synthesis (SPPS), which is predominantly based on the acid-labile side-chain protecting groups and the base-labile N-α-Fmoc group, presents several challenges.

The primary challenges include:

-

Orthogonality of the Z-group: The Z-group is typically removed by hydrogenolysis, which is not compatible with standard solid-phase techniques. Alternative deprotection methods are required.

-

Racemic Nature: The use of a DL-racemic mixture will result in the synthesis of a complex mixture of diastereomeric peptides, complicating purification and analysis.

-

Coupling Efficiency: While proline itself can be a challenging amino acid to couple due to its secondary amine structure, the use of the Z-protected racemic form may present additional hurdles.

Despite these challenges, the incorporation of DL-proline can be of interest for creating stereorandomized peptide libraries to screen for enhanced biological activity or stability.[1]

Chemical Properties of this compound

| Property | Value |

| Synonyms | N-Cbz-DL-proline, N-Benzyloxycarbonyl-DL-proline |

| Molecular Formula | C₁₃H₁₅NO₄ |

| Molecular Weight | 249.26 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS |

Experimental Protocols

The following protocols are hypothetical and based on established principles of SPPS. Researchers should perform small-scale test syntheses to optimize conditions.

General SPPS Workflow

The overall workflow for incorporating this compound into a peptide sequence via SPPS is outlined below. This workflow assumes a standard Fmoc/tBu strategy for the other amino acids in the sequence.

Caption: General workflow for the incorporation of this compound in Fmoc-based SPPS.

Resin Selection and Loading

Standard resins for Fmoc-SPPS, such as Wang or Rink Amide resin, can be used. The first amino acid is loaded onto the resin according to standard protocols.

Coupling of this compound

Due to the steric hindrance of the proline ring and the Z-protecting group, a robust coupling strategy is recommended.

Materials:

-

This compound

-

Coupling reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), or DIC (N,N'-Diisopropylcarbodiimide)/OxymaPure.

-

Base: DIPEA (N,N-Diisopropylethylamine)

-

Solvent: DMF (N,N-Dimethylformamide)

Protocol:

-

Swell the resin in DMF for 30-60 minutes.

-

If the synthesis starts with this compound, ensure the resin has a free amino group. If it's being coupled to a growing peptide chain, perform the Fmoc deprotection of the N-terminal amino acid using 20% piperidine in DMF.

-

Wash the resin thoroughly with DMF.

-

Prepare the coupling solution:

-

Dissolve this compound (3-5 equivalents relative to resin loading) in DMF.

-

Add the coupling reagent (e.g., HATU, 3-5 equivalents) and DIPEA (6-10 equivalents).

-

Pre-activate for 5-10 minutes.

-

-

Add the activated this compound solution to the resin.

-

Allow the coupling reaction to proceed for 2-4 hours at room temperature. Longer coupling times may be necessary.

-

Monitor the coupling reaction using a qualitative test such as the Kaiser test. Note that the Kaiser test will give a negative result for proline, so a chloranil test is recommended.

-

After completion, wash the resin with DMF, DCM, and methanol, then dry under vacuum.

Deprotection of the Z-group on Solid Support

This is the most challenging step. Standard hydrogenolysis is not feasible. An alternative is acidolysis with strong acids, but this may cleave the peptide from the resin and remove side-chain protecting groups. A potential, though not standard, approach is using transfer hydrogenation on the resin.

Note: This protocol is experimental and requires significant optimization.

Materials:

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Hydrogen donor (e.g., triethylsilane or formic acid)

-

Solvent: DCM or a mixture of DCM/DMF

Protocol:

-

Swell the resin-bound peptide in the chosen solvent.

-

Add the palladium catalyst (0.1-0.2 equivalents) and the hydrogen donor (20-50 equivalents).

-

Allow the reaction to proceed at room temperature for 12-24 hours.

-

Monitor the reaction by taking small samples of the resin, cleaving the peptide, and analyzing by HPLC-MS.

-

Once deprotection is complete, wash the resin extensively to remove the catalyst and byproducts.

Challenges with On-Resin Z-Deprotection:

-

Inefficient deprotection leading to truncated sequences.

-

Catalyst poisoning by sulfur-containing amino acids (Met, Cys).

-

Difficulty in washing away the catalyst completely.

Cleavage and Global Deprotection

After the full peptide sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed.

Materials:

-

TFA (Trifluoroacetic acid)

-

Scavengers: TIS (Triisopropylsilane), water, DODT (3,6-Dioxa-1,8-octanedithiol) as appropriate for the peptide sequence.

Protocol:

-

Wash the resin with DCM and dry.

-

Prepare a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water).

-

Add the cleavage cocktail to the resin and react for 2-4 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide in cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

Data Presentation and Expected Outcomes

The use of this compound will result in a mixture of diastereomers. For a peptide containing a single DL-proline residue, two diastereomers will be formed. If n racemic amino acids are incorporated, up to 2ⁿ diastereomers can be expected.

| Parameter | Expected Outcome | Challenges and Considerations |

| Coupling Efficiency | >95% with optimized conditions | Proline's secondary amine can lead to slower coupling kinetics. Monitoring is crucial. |

| Purity of Crude Peptide | Low, complex mixture | The presence of diastereomers will result in multiple peaks on HPLC. Deletion sequences from incomplete coupling are also possible. |

| Final Yield | Variable, likely lower than standard SPPS | Challenges in coupling and deprotection can reduce the overall yield. |

| Purification | Difficult | Separation of diastereomers by reverse-phase HPLC can be challenging and may require specialized chiral columns or extensive optimization of chromatographic conditions. |

Logical Relationships and Challenges

The decision to use this compound introduces a cascade of challenges that must be addressed throughout the synthesis process.

Caption: Logical flow of challenges arising from the use of this compound in SPPS.

Applications and Future Perspectives

The primary application for incorporating this compound is in the generation of stereorandomized peptide libraries for drug discovery. These libraries can be screened for peptides with:

-

Enhanced resistance to proteolytic degradation.

-

Improved binding affinity to a target.

-

Novel structural conformations.

The synthesis of proline-rich antimicrobial peptides is an area where such modifications could be explored.[1][2] The introduction of D-amino acids can influence the peptide's secondary structure and its interaction with biological membranes.

Future work in this area could focus on developing more efficient and orthogonal on-resin deprotection methods for the Z-group, which would make the use of Z-protected amino acids in Fmoc-SPPS more viable. Additionally, advances in chiral chromatography could simplify the purification of the resulting diastereomeric mixtures.

Conclusion

The use of this compound in modern solid-phase peptide synthesis is a non-standard approach fraught with significant challenges, most notably the on-resin deprotection of the Z-group and the generation of complex diastereomeric mixtures. However, for specific applications such as the creation of stereorandomized peptide libraries, it remains a potential tool for exploring novel peptide structures and functions. The protocols and considerations outlined in this document provide a foundational guide for researchers venturing into this specialized area of peptide synthesis, emphasizing the need for careful optimization and analysis at every stage of the process.

References

Application Notes and Protocols for the Activation of Carboxylic Acid in Z-DL-Pro-OH for Coupling Reactions

Audience: Researchers, scientists, and drug development professionals.

Introduction

The formation of an amide bond is a fundamental reaction in the synthesis of peptides and peptidomimetics. This process requires the activation of a carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. Z-DL-Pro-OH (N-Cbz-DL-proline) is a commonly used building block in peptide synthesis. The benzyloxycarbonyl (Z or Cbz) group provides stable protection for the secondary amine of the proline ring, which can be removed under specific conditions such as catalytic hydrogenation.[1][2]

The activation of the carboxylic acid of proline derivatives presents unique challenges. Proline's secondary amine structure can influence the kinetics of the coupling reaction.[3][4] Furthermore, the choice of coupling reagents and reaction conditions is critical to prevent side reactions, most notably racemization at the alpha-carbon and the formation of diketopiperazines, especially when proline is near the C-terminus of a peptide.[5][6][7] This document provides detailed application notes and protocols for the effective activation and coupling of this compound.

Data Presentation: Comparison of Common Coupling Reagents

The selection of an appropriate coupling reagent is paramount for achieving high yields and minimizing side reactions. The following table summarizes common reagents used for carboxylic acid activation, along with their characteristics relevant to the coupling of N-protected proline derivatives.

| Coupling Reagent | Activating Agent/Additive | Typical Solvents | Key Considerations for Proline Coupling |

| DCC (N,N'-Dicyclohexylcarbodiimide) | HOBt (1-Hydroxybenzotriazole) | DCM, DMF | DCC is a widely used and cost-effective reagent.[8] The byproduct, dicyclohexylurea (DCU), is poorly soluble in many organic solvents, which can simplify purification in solution-phase synthesis but is problematic in solid-phase synthesis.[9] The use of HOBt as an additive is common to suppress racemization.[6] However, the combination of carbodiimides and HOBt in DMF has been reported to increase racemization in proline.[5][10] |

| DIC (N,N'-Diisopropylcarbodiimide) | HOBt, OxymaPure | DCM, DMF | DIC is an alternative to DCC, with the advantage that its urea byproduct is more soluble in organic solvents, making it suitable for solid-phase synthesis.[9] Similar to DCC, the use of HOBt in DMF should be approached with caution for proline coupling due to the risk of racemization.[5] OxymaPure is a recommended alternative additive to HOBt to minimize this risk.[5] |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, OxymaPure | DCM, DMF, Water | EDC is a water-soluble carbodiimide, making it ideal for aqueous coupling reactions and simplifying byproduct removal through aqueous extraction.[8][9] |

| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA, NMM) | DMF, NMP | HBTU is a highly efficient aminium-based coupling reagent that leads to rapid reactions.[8][9] It is crucial to pre-activate the carboxylic acid with HBTU before adding the amine component to avoid guanidinylation of the N-terminus.[6][11] |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Base (e.g., DIPEA, NMM) | DMF, NMP | HATU is similar to HBTU but is generally considered more reactive and can lead to less racemization due to the presence of the 7-azabenzotriazole (HOAt) moiety.[9][11] It is particularly effective for sterically hindered couplings.[9] |

| PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) | Base (e.g., DIPEA, NMM) | DMF, NMP | PyBOP is a phosphonium-based reagent known for its high coupling efficiency and low tendency for racemization.[11] Unlike aminium reagents, phosphonium reagents do not cause guanidinylation side reactions, making them a safer choice for in-situ activation.[11] |

Experimental Protocols

The following are generalized protocols for the activation and coupling of this compound. Researchers should optimize these conditions based on the specific substrate and desired product.

Protocol 1: Activation of this compound using DCC and HOBt

This protocol is suitable for solution-phase peptide synthesis.

Materials:

-

This compound

-

Amino acid ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

DCC (N,N'-Dicyclohexylcarbodiimide)

-

HOBt (1-Hydroxybenzotriazole)

-

Triethylamine (TEA) or N-Methylmorpholine (NMM)

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate

-

10% aqueous Potassium Bisulfate (KHSO₄)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a round-bottom flask, dissolve this compound (1 equivalent) and HOBt (1.1 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.

-

In a separate flask, suspend the amino acid ester hydrochloride (1 equivalent) in anhydrous DCM and add TEA or NMM (1 equivalent) to neutralize the salt. Stir for 15-20 minutes.

-

Add the neutralized amino acid ester solution to the this compound solution at 0 °C.

-

Add a solution of DCC (1.1 equivalents) in anhydrous DCM to the reaction mixture dropwise over 10-15 minutes.

-

Stir the reaction mixture at 0 °C for 2 hours and then allow it to warm to room temperature and stir overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU). Wash the filter cake with a small amount of DCM.

-

Combine the filtrate and washes and evaporate the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash successively with 10% aqueous KHSO₄, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude dipeptide.

-

Purify the crude product by column chromatography or recrystallization as needed.

Protocol 2: Activation of this compound using HATU and DIPEA